molecular formula C6H14ClNO2S B2442687 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361595-50-6

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2442687
CAS No.: 2361595-50-6
M. Wt: 199.69
InChI Key: SCEZVHZFQDQFGZ-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S. It is known for its unique structure, which includes a cyclobutane ring substituted with a methylsulfonylmethyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Methylsulfonylmethyl Group: This step involves the reaction of the cyclobutane ring with a methylsulfonylmethyl reagent under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Methanesulfonylmethyl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride salt.

    Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclobutane ring, a methylsulfonylmethyl group, and an amine group in the hydrochloride form. This unique structure imparts specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZVHZFQDQFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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